molecular formula C11H12BrNO B13797571 3-Bromo-5-tert-butyl-4-hydroxybenzonitrile CAS No. 4910-06-9

3-Bromo-5-tert-butyl-4-hydroxybenzonitrile

Cat. No.: B13797571
CAS No.: 4910-06-9
M. Wt: 254.12 g/mol
InChI Key: VNGBEYAOVIWICC-UHFFFAOYSA-N
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Description

3-Bromo-5-tert-butyl-4-hydroxybenzonitrile: is an organic compound with the molecular formula C11H12BrNO It is a derivative of benzonitrile, characterized by the presence of a bromine atom, a tert-butyl group, and a hydroxyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-tert-butyl-4-hydroxybenzonitrile typically involves the bromination of 5-tert-butyl-4-hydroxybenzonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-tert-butyl-4-hydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-5-tert-butyl-4-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-tert-butyl-4-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .

Comparison with Similar Compounds

    3-Bromo-5-tert-butylbenzofuran: Similar structure but with a furan ring instead of a hydroxyl group.

    3-(tert-Butyl)-4-hydroxybenzonitrile: Lacks the bromine atom but has a similar core structure.

    3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde: Contains an aldehyde group instead of a nitrile group.

Uniqueness: 3-Bromo-5-tert-butyl-4-hydroxybenzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom, tert-butyl group, and hydroxyl group on the benzene ring makes it a versatile compound for various applications .

Properties

CAS No.

4910-06-9

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

3-bromo-5-tert-butyl-4-hydroxybenzonitrile

InChI

InChI=1S/C11H12BrNO/c1-11(2,3)8-4-7(6-13)5-9(12)10(8)14/h4-5,14H,1-3H3

InChI Key

VNGBEYAOVIWICC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)C#N)Br)O

Origin of Product

United States

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